molecular formula C21H23N5O6 B3320820 Pemetrexed Monomethyl Ester 2 CAS No. 1265908-60-8

Pemetrexed Monomethyl Ester 2

Katalognummer: B3320820
CAS-Nummer: 1265908-60-8
Molekulargewicht: 441.4 g/mol
InChI-Schlüssel: KHRSEJRFFOKXIA-AWEZNQCLSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Pemetrexed Monomethyl Ester 2 is an impurity of Pemetrexed, which is an antifolate . Antifolates are substances that block the activity of folic acid . The molecular formula of this compound is C21H22N5O6.Na and its molecular weight is 463.43 . The IUPAC name is (2S)-2- [ [4- [2- (2-amino-4-oxo-3,7-dihydropyrrolo [2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]-5-methoxy-5-oxopentanoic acid .

Wissenschaftliche Forschungsanwendungen

1. Non-Small Cell Lung Cancer Treatment

Pemetrexed has been a significant focus in the treatment of non-small cell lung cancer (NSCLC). It's used both as a monotherapy and in combination with other agents like cisplatin for treating patients with locally advanced or metastatic NSCLC, other than predominantly squamous cell histology. This application is supported by numerous studies demonstrating its effectiveness and safety in this context (Esteban, Casillas, & Cassinello, 2009).

2. Multitargeted Antifolate in Cancer Therapy

Pemetrexed acts as a multitargeted antifolate, inhibiting multiple enzymes in the folate pathway, which is crucial for DNA synthesis and repair. This characteristic makes it a versatile antineoplastic agent, useful in treating a range of solid tumors beyond lung cancer, including mesothelioma, breast, colorectal, and bladder cancer (Adjei, 2004).

3. Combined Therapy for Enhanced Efficacy

Combining pemetrexed with other chemotherapy agents like carboplatin or platinum compounds has shown enhanced efficacy in certain cancer types. Such combinations are being increasingly explored in clinical trials to determine the most effective regimens for specific cancers (Ceresoli et al., 2006).

4. Maintenance Therapy in Lung Cancer

Pemetrexed is also used in maintenance therapy for advanced non-squamous NSCLC. Maintenance therapy aims to prolong the period of remission and control the cancer after initial treatments. Studies have shown its tolerability and effectiveness in this role (Minami & Kijima, 2015).

5. Molecular Targeting in Advanced Cancers

Recent research has explored the potential of pemetrexed in molecularly targeted therapy, particularly in cancers like mesothelioma and non-small cell lung cancer. This involves understanding the drug's interaction with specific molecular pathways in cancer cells, optimizing its therapeutic impact (Cohen et al., 2005).

Wirkmechanismus

Target of Action

Pemetrexed Monomethyl Ester 2 primarily targets thymidylate synthase (TS) . TS is a folate-dependent enzyme that catalyzes the transformation of deoxyuridine monophosphate to deoxythymidine monophosphate . It also has secondary targets, including glycinamide ribonucleotide formyltransferase , aminoimidazole carboxamide ribonucleotide formyltransferase , and C1 synthase .

Mode of Action

Pemetrexed is an antifolate that disrupts folate-dependent metabolic processes essential for cell replication . It inhibits its primary target, TS, and its secondary targets, thereby disrupting the synthesis of pyrimidines and purines . This disruption prevents the formation of DNA and RNA, which are crucial for cell growth and division .

Biochemical Pathways

The compound affects the folate cycle, a crucial biochemical pathway involved in cell replication . By inhibiting key enzymes in this pathway, this compound disrupts the synthesis of nucleotides, the building blocks of DNA and RNA . This disruption leads to the inhibition of cell growth and division .

Pharmacokinetics

Pemetrexed’s pharmacokinetics can serve as a prognostic factor for the development of toxicity, especially for neutropenia . The compound is transported into cells mainly via the reduced folate carrier (RFC) and is rapidly and extensively polyglutamated by folylpolyglutamate synthase, causing drug retention within the cell and ensuring a durable effect .

Result of Action

The molecular and cellular effects of this compound’s action include the inhibition of cell growth and division due to the disruption of nucleotide synthesis . This results in the cytostatic effect of the compound, making it effective in the treatment of various cancers .

Action Environment

Environmental factors such as renal function can influence the compound’s action, efficacy, and stability . For instance, patients with renal impairment may be at risk for toxicity . Preventive measures such as the use of standard folinic acid, hemodialysis, and therapeutic drug monitoring can help manage this risk .

Biochemische Analyse

Biochemical Properties

Pemetrexed Monomethyl Ester 2, like its parent compound Pemetrexed, disrupts folate-dependent metabolic processes essential for cell replication . It primarily inhibits thymidylate synthase (TS), and secondarily glycinamide ribonucleotide formyltransferase . These enzymes are crucial in the synthesis of pyrimidines and purines, the building blocks of DNA and RNA .

Cellular Effects

This compound exerts its effects on various types of cells, particularly cancer cells . It influences cell function by disrupting the synthesis of nucleic acids, thereby inhibiting cell replication . This can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules such as enzymes involved in nucleic acid synthesis . By inhibiting these enzymes, it disrupts the synthesis of pyrimidines and purines, leading to a halt in cell replication .

Temporal Effects in Laboratory Settings

Its parent compound Pemetrexed has been shown to have dose-limiting or even treatment-limiting toxicities, including mucositis, skin problems, fatigue, renal toxicity, and neutropenia .

Dosage Effects in Animal Models

Studies on Pemetrexed have shown that it has a dose-dependent effect, with higher doses leading to increased toxicity .

Metabolic Pathways

This compound is involved in folate-dependent metabolic processes . It interacts with enzymes such as thymidylate synthase and glycinamide ribonucleotide formyltransferase, disrupting the synthesis of pyrimidines and purines .

Transport and Distribution

This compound is likely transported into cells by both the reduced folate carrier and membrane folate binding protein transport systems . Once in the cell, it is converted to polyglutamate forms by the enzyme folylpolyglutamate synthetase .

Subcellular Localization

Given its mechanism of action, it is likely to be found in the cytoplasm where it can interact with its target enzymes .

Eigenschaften

IUPAC Name

(2S)-2-[[4-[2-(2-amino-4-oxo-3,7-dihydropyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]-5-methoxy-5-oxopentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5O6/c1-32-15(27)9-8-14(20(30)31)24-18(28)12-5-2-11(3-6-12)4-7-13-10-23-17-16(13)19(29)26-21(22)25-17/h2-3,5-6,10,14H,4,7-9H2,1H3,(H,24,28)(H,30,31)(H4,22,23,25,26,29)/t14-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHRSEJRFFOKXIA-AWEZNQCLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC(C(=O)O)NC(=O)C1=CC=C(C=C1)CCC2=CNC3=C2C(=O)NC(=N3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)CC[C@@H](C(=O)O)NC(=O)C1=CC=C(C=C1)CCC2=CNC3=C2C(=O)NC(=N3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pemetrexed Monomethyl Ester 2
Reactant of Route 2
Reactant of Route 2
Pemetrexed Monomethyl Ester 2
Reactant of Route 3
Reactant of Route 3
Pemetrexed Monomethyl Ester 2
Reactant of Route 4
Reactant of Route 4
Pemetrexed Monomethyl Ester 2
Reactant of Route 5
Reactant of Route 5
Pemetrexed Monomethyl Ester 2
Reactant of Route 6
Reactant of Route 6
Pemetrexed Monomethyl Ester 2

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.